(4-(Hexadecylsulphonyl)phenyl)hydrazine
Description
Properties
CAS No. |
1590-67-6 |
|---|---|
Molecular Formula |
C22H40N2O2S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4-hexadecylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3 |
InChI Key |
CQXBNGQFWUTDKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Other CAS No. |
1590-67-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares (4-(Hexadecylsulphonyl)phenyl)hydrazine with structurally related phenylhydrazine derivatives:
Reactivity and Spectral Characteristics
- Sulfonyl Derivatives : The hexadecylsulphonyl group, like other sulfonyl substituents, induces tautomerism in derived heterocycles (e.g., 1,2,4-triazole-thiones). IR spectra of sulfonyl hydrazines show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches . The bulky hexadecyl chain may slow reaction kinetics in cyclization compared to smaller substituents (e.g., Cl or Br) due to steric hindrance.
- Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents increase electrophilicity, facilitating nucleophilic attacks on the phenyl ring. For instance, 4-nitrophenylhydrazine reacts rapidly with carbonyl compounds to form hydrazones , whereas the hexadecylsulphonyl analog may require polar aprotic solvents for similar reactivity.
- Fluorinated Derivatives: Fluorine atoms enhance thermal stability and bioavailability.
Preparation Methods
Sulfonation and Sulfonamide Formation
The synthesis begins with the introduction of the hexadecylsulphonyl group onto a benzene ring. A common precursor is 4-chlorobenzenesulfonyl chloride, which reacts with hexadecanethiol under basic conditions to form 4-(hexadecylsulphonyl)benzenesulfonyl chloride. Subsequent amidation with ammonia or amines yields the sulfonamide intermediate.
Key Reaction Parameters:
-
Solvent System: Dichloromethane or tetrahydrofuran (THF) at 0–5°C.
-
Mole Ratio: 1:1.2 (sulfonyl chloride to hexadecanethiol).
-
Catalyst: Triethylamine (2.5 equiv) to neutralize HCl byproducts.
This step achieves >85% yield when conducted under anhydrous conditions, as moisture leads to hydrolysis of the sulfonyl chloride.
Hydrazine Coupling via Nucleophilic Aromatic Substitution
The sulfonamide intermediate undergoes substitution with hydrazine to introduce the hydrazine moiety. Two primary methodologies dominate this step:
Dimethyl Sulfoxide (DMSO)-Mediated Reaction
Adapted from Hoffstadt’s protocol, this method dissolves 4-(hexadecylsulphonyl)benzenesulfonamide in DMSO, followed by addition of hydrazine hydrate (64% w/w) at reflux (121°C). DMSO enhances nucleophilicity, enabling displacement of the sulfonamide group.
Typical Conditions:
Limitations:
Solvent-Free Aqueous Hydrazine Reaction
A modified approach eliminates organic solvents by using excess hydrazine monohydrate as both reactant and solvent. The reaction proceeds at 119°C (reflux) for 20–50 hours, achieving 69–75% yield.
Advantages:
Optimization Data:
| Parameter | Value |
|---|---|
| Hydrazine:Sulfonamide | 5:1 to 10:1 (mole ratio) |
| Crystallization Solvent | Methanol/water (3:1 v/v) |
| Purity Post-Recrystallization | 99.0% (by titration) |
Mechanistic Insights and Byproduct Analysis
Nucleophilic Aromatic Substitution Mechanism
The hydrazine attack proceeds via a two-step mechanism:
-
Deprotonation: Hydrazine’s lone pair abstracts a proton from the sulfonamide nitrogen, generating a nucleophilic hydrazide ion.
-
Displacement: The hydrazide ion substitutes the sulfonamide group, facilitated by the electron-withdrawing effect of the hexadecylsulphonyl moiety.
Side Reactions:
-
Hydrolysis: Competing water nucleophiles yield 4-(hexadecylsulphonyl)phenol (3–5% yield).
-
Oxidation: Trace hydrazine oxidizes to nitrogen gas under prolonged heating, requiring inert atmospheres for high-purity synthesis.
Advanced Purification Strategies
Recrystallization and Solvent Recycling
The hydrochloride salt of this compound is precipitated by adding concentrated HCl to the reaction mixture. Recrystallization from methanol/water (1:2 v/v) at -10°C achieves 99% purity.
Process Efficiency:
-
Solvent Recovery: 85–90% of methanol is reclaimed via distillation.
Comparative Evaluation of Synthetic Routes
Table 1: Method Comparison for Hydrazine Coupling
| Metric | DMSO-Mediated | Aqueous Hydrazine |
|---|---|---|
| Yield | 80–90% | 69–75% |
| Purity | 95–97% | 99% |
| Reaction Time | 40–50 hours | 20–50 hours |
| Byproducts | Dimethyl sulfide | Minimal |
| Scalability | Moderate | High |
The aqueous method outperforms DMSO-mediated synthesis in purity and environmental impact, albeit with slightly lower yields. Industrial applications favor the solvent-free route for cost-effectiveness and reduced waste .
Q & A
Q. What mechanistic insights exist for hydrazine-mediated cross-coupling reactions involving aryl sulfonates?
- Methodological Answer : Hydrazine acts as a traceless mediator in nickel-catalyzed coupling. Mechanistic studies (e.g., stoichiometric reactions with [Ni(II)PhBr(Me₃P)₂]) reveal that hydrazine facilitates oxidative addition but requires specific ligand environments. Side reactions (e.g., hydrazino alcohol formation) can occur at edge-functionalized aromatic domains .
Q. How do computational methods like DFT elucidate the reactivity of this compound?
- Methodological Answer : DFT (M05-2X/6-31G(d)) models predict reaction pathways for deoxygenation or sulfonyl group activation. For example, the hexadecylsulphonyl group stabilizes transition states via hydrophobic interactions, reducing activation energy for hydrazone formation .
Q. How can synthetic strategies optimize hydrazine derivatives for enhanced antimicrobial activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Br, -Cl) to the phenyl ring to improve binding to bacterial targets (e.g., FabI enzyme). Evaluate activity via MIC assays against B. subtilis (optimal MIC ~1.95 µg/mL for halogenated derivatives) .
Q. How to resolve contradictions in reaction outcomes under varying conditions?
- Methodological Answer : For unexpected products (e.g., lack of biphenyl formation), probe intermediates via in situ IR/NMR or isolate nickel-hydrazine complexes. Adjust solvent polarity (e.g., dioxane vs. ethanol) or catalyst loading to suppress side pathways .
Q. What analytical approaches differentiate thermal vs. hydrazine-mediated reduction pathways?
Q. How to design experiments to study electronic effects of the hexadecylsulphonyl group?
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